2-bromo-N,N-diethylbenzamide

Palladium catalysis Direct C–H arylation Heteroarene coupling

2-Bromo-N,N-diethylbenzamide is the essential ortho-brominated benzamide for palladium-catalyzed direct heteroarene arylation. Its unique ortho-substitution pattern enables selective cross-coupling with thiazoles, thiophenes, furans, and pyrroles under 2 mol% PdCl(C₃H₅)(dppb)/KOAc conditions, yielding heteroaryl benzamide libraries without intramolecular cyclization. Unlike primary amides, the tertiary N,N-diethyl group prevents N-arylation side reactions and is mandatory for successful intermolecular coupling. Researchers requiring para- or meta-bromo reactivity must select the respective regioisomer; this ortho-isomer is non-interchangeable. Purchase high-purity (≥97%) batches for reliable SAR and methodology studies.

Molecular Formula C11H14BrNO
Molecular Weight 256.14 g/mol
CAS No. 76041-86-6
Cat. No. B022829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N,N-diethylbenzamide
CAS76041-86-6
Synonyms2-Bromo-N,N-diethylbenzamide;  o-Bromo-N,N-diethyl-benzamide; 
Molecular FormulaC11H14BrNO
Molecular Weight256.14 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)C1=CC=CC=C1Br
InChIInChI=1S/C11H14BrNO/c1-3-13(4-2)11(14)9-7-5-6-8-10(9)12/h5-8H,3-4H2,1-2H3
InChIKeyBYMBWCOGISFGJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-N,N-diethylbenzamide (CAS 76041-86-6): Ortho-Brominated Tertiary Benzamide for Cross-Coupling and Directed Metalation Applications


2-Bromo-N,N-diethylbenzamide (CAS 76041-86-6) is an ortho-brominated tertiary benzamide with molecular formula C₁₁H₁₄BrNO and molecular weight 256.14 g/mol . It appears as a pale beige to light yellow solid with a melting point of 48–50 °C and predicted density of 1.32 g/cm³ [1]. The compound features a bromine substituent at the ortho position relative to the N,N-diethylcarboxamide group, a structural arrangement that imparts distinct reactivity in palladium-catalyzed cross-coupling reactions and directed ortho-metalation strategies compared to its meta- and para-brominated regioisomers [2].

Why 2-Bromo-N,N-diethylbenzamide Cannot Be Substituted with 3-Bromo or 4-Bromo Regioisomers in Palladium-Catalyzed Direct Arylation


Generic substitution among bromo-N,N-diethylbenzamide regioisomers (ortho-, meta-, para-) is not chemically valid due to fundamentally divergent reactivity profiles in key synthetic transformations. While all three isomers share the C₁₁H₁₄BrNO formula and similar molecular weights, the position of the bromine relative to the diethylamide directing group dictates catalyst compatibility, reaction yields, and product selectivity [1]. In palladium-catalyzed direct heteroarene arylation, the ortho-bromo derivative exhibits distinct catalytic requirements (2 mol% PdCl(C₃H₅)(dppb)) and yields compared to para-bromo analogs, which achieve good yields with only 0.5 mol% Pd(OAc)₂ [2]. Furthermore, the ortho substitution pattern enables directed ortho-metalation chemistry that meta- and para-isomers cannot support, creating orthogonal synthetic utility that cannot be interchanged .

Quantitative Differentiation Evidence for 2-Bromo-N,N-diethylbenzamide Versus Closest Structural Analogs


Moderate Reactivity in Pd-Catalyzed Direct Arylation: 2-Bromo vs. 2-Bromobenzamide vs. 4-Bromobenzamide

In palladium-catalyzed direct arylation of heteroarene C–H bonds, 2-bromo-N,N-diethylbenzamide exhibits moderate reactivity, whereas the corresponding 2-bromobenzamide (primary amide) yields no coupling product, and 4-bromobenzamides give good yields with lower catalyst loading [1]. This differential reactivity is attributed to the combination of ortho-bromine steric hindrance and the tertiary amide's inability to undergo competing intramolecular cyclization pathways observed with N-phenyl or N-benzyl analogs [2].

Palladium catalysis Direct C–H arylation Heteroarene coupling Cross-coupling

Ortho-Directed Metalation Capability: 2-Bromo vs. 3-Bromo vs. 4-Bromo Regioisomers

N,N-Diethylbenzamides undergo directed ortho-metalation (DoM) regioselectively at the position ortho to the amide directing group. In 2-bromo-N,N-diethylbenzamide, the bromine occupies this ortho position, making the compound a product of DoM chemistry rather than a substrate for it . This contrasts with 3-bromo and 4-bromo regioisomers, which retain at least one ortho position available for directed metalation and subsequent electrophilic trapping [1]. The 2-bromo isomer thus serves as a pre-functionalized building block for downstream coupling rather than an intermediate for further ortho-functionalization.

Directed ortho-metalation Regiospecific synthesis Organolithium chemistry Aromatic functionalization

Predicted LogP Differential: Lipophilicity Variation Among Bromo-N,N-diethylbenzamide Regioisomers

Although the bromo-N,N-diethylbenzamide regioisomers share identical molecular formulas, predicted lipophilicity differs based on bromine substitution pattern. The 2-bromo (ortho) isomer exhibits a predicted LogP of 2.93 [1], whereas the 3-bromo (meta) isomer has a predicted LogP of approximately 3.06 based on ACD/Labs calculations [2]. This difference of approximately 0.13 LogP units reflects altered intramolecular electronic effects and hydrogen-bonding capacity between the ortho-bromine and the amide carbonyl.

Lipophilicity LogP ADME prediction Solubility

Ortho- vs. Para-Bromo Isomer Impact on Intramolecular Cyclization Pathways in Heteroarene Coupling

In direct arylation reactions with thiazole, 2-bromo-N-phenylbenzamide undergoes intramolecular cyclization to form a six-membered ring product, whereas 2-bromo-N-benzylbenzamide gives the desired intermolecular coupling product [1]. For 2-bromo-N,N-diethylbenzamide, the tertiary amide structure (lacking an N–H or N–benzyl group capable of cyclization) enables moderate intermolecular arylation yields without competing intramolecular pathways [2]. This contrasts with para-bromobenzamides, which achieve good intermolecular coupling yields regardless of amide substitution due to the absence of ortho steric constraints.

Intramolecular cyclization Six-membered ring formation Palladium catalysis Chemoselectivity

Validated Research and Procurement Application Scenarios for 2-Bromo-N,N-diethylbenzamide


Palladium-Catalyzed Direct Arylation of Heteroarenes for Heteroaryl Benzamide Synthesis

2-Bromo-N,N-diethylbenzamide is validated as a substrate for Pd-catalyzed direct arylation of thiazoles, thiophenes, furans, and pyrroles using 2 mol% PdCl(C₃H₅)(dppb) catalyst with KOAc base [1]. Unlike 2-bromobenzamide (primary amide) which yields no coupling product, this tertiary ortho-bromo benzamide provides moderate intermolecular coupling yields and avoids the intramolecular cyclization observed with N-phenyl or N-benzyl derivatives [2]. This makes it suitable for synthesizing heteroaryl-substituted N,N-diethylbenzamides as intermediates in pharmaceutical and agrochemical discovery programs.

Synthesis of Ortho-Substituted Aromatic Building Blocks via Directed Ortho-Metalation Followed by Bromination

2-Bromo-N,N-diethylbenzamide represents the product of directed ortho-metalation (DoM) of N,N-diethylbenzamide followed by electrophilic bromination [1]. While the compound itself cannot undergo further DoM due to bromine occupying the ortho position, it serves as a pre-functionalized building block for downstream Pd-catalyzed cross-coupling reactions including Suzuki-Miyaura, Negishi, and Buchwald-Hartwig aminations [2]. Researchers requiring a brominated benzamide with an intact ortho-metalation site should instead select the 3-bromo or 4-bromo regioisomer.

Scaffold for Heteroaryl Benzamide Library Synthesis via C–H Functionalization

The compound serves as a brominated benzamide scaffold for synthesizing heteroaryl benzamide libraries through Pd-catalyzed C–H bond functionalization [1]. The tertiary amide structure prevents undesired N-arylation side reactions and suppresses intramolecular cyclization, enabling clean intermolecular coupling with diverse heteroarene partners including thiazoles, thiophenes, furans, and pyrroles [2]. This reactivity profile supports medicinal chemistry efforts requiring heteroaryl benzamide derivatives for structure-activity relationship (SAR) exploration.

Reference Standard for Ortho-Bromo Benzamide Reactivity in Catalytic Method Development

2-Bromo-N,N-diethylbenzamide serves as a benchmark ortho-bromo benzamide substrate for developing and optimizing Pd-catalyzed direct arylation methodologies [1]. Its moderate reactivity under standard conditions (2 mol% PdCl(C₃H₅)(dppb), KOAc) provides a useful baseline for evaluating new catalyst systems, ligands, or reaction conditions aimed at improving yields for sterically hindered ortho-haloaromatics [2]. The compound's documented reactivity profile enables researchers to calibrate catalytic efficiency when comparing novel methodologies against established protocols.

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